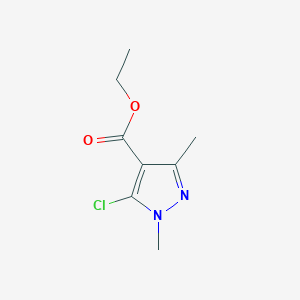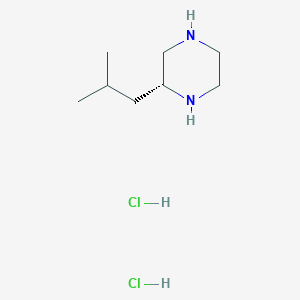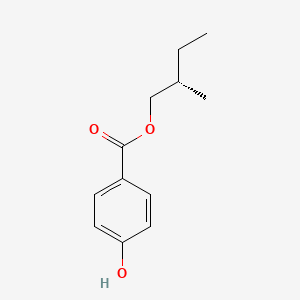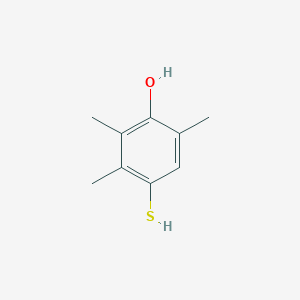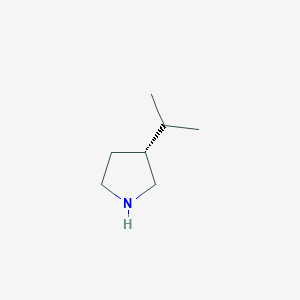
(R)-3-Isopropylpyrrolidine
説明
科学的研究の応用
Synthesis and Structural Analysis
(R)-3-Isopropylpyrrolidine and its derivatives have been extensively studied for their synthesis, crystal structure, and potential applications in various fields of science. For example, research on pyridinesulfonamide derivatives, which are important fragments in novel drugs, has led to the synthesis and stereostructural analysis of compounds with potential antitumor activities. These compounds have been synthesized and analyzed using X-ray crystallography, electronic circular dichroism (ECD), and molecular docking to understand their stereochemistry and interaction with biological targets such as PI3Kα kinase (Zhou et al., 2015).
Anticancer Research
In anticancer research, ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid have been studied for their antiproliferative activity. These complexes, characterized by their ability to bind to DNA and target mitochondria in cancer cells, have shown potential as anticancer drug candidates due to their comparable activity to cisplatin and specific targeting mechanisms (Pierroz et al., 2012).
Pharmacokinetics and Drug Delivery
The pharmacokinetics and specific binding properties of certain compounds to plasma proteins have been explored to understand their prolonged activity and potential therapeutic applications. For instance, studies on aldose reductase inhibitors have highlighted the importance of stereospecific binding to human serum albumin (HSA), contributing to the drug's pharmacokinetic profile and therapeutic efficacy in treating diabetic complications (Kurono et al., 2006).
Catalysis and Material Science
Research in catalysis and material science has led to the development of novel complexes with applications in catalytic processes and the synthesis of new materials. For example, studies on pyridinium-derived N-heterocyclic carbene complexes of platinum have provided insights into ligand substitution kinetics, offering potential applications in catalytic and material science fields (Owen et al., 2004).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral properties of various compounds have been investigated, revealing potential applications in treating infectious diseases. For instance, tris(homoleptic) ruthenium(II) complexes have been studied for their antimicrobial properties against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant activity and providing insights into their mechanism of action (Kumar et al., 2016).
特性
IUPAC Name |
(3R)-3-propan-2-ylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(2)7-3-4-8-5-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHZPMOJWIBZCS-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



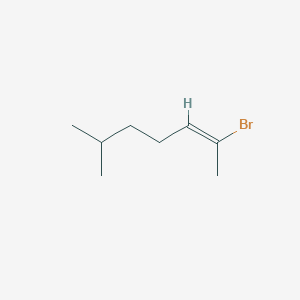
![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B3194491.png)
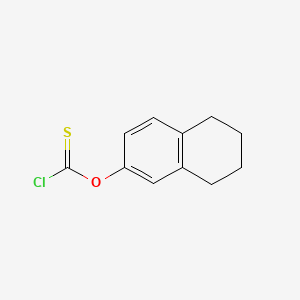

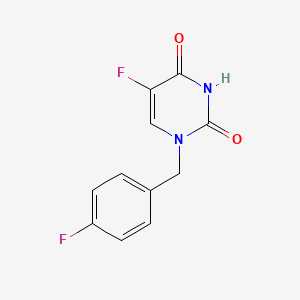
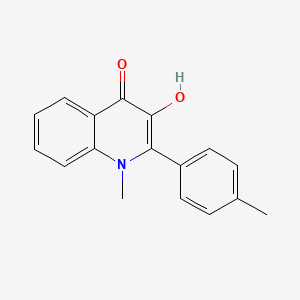
![5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B3194534.png)
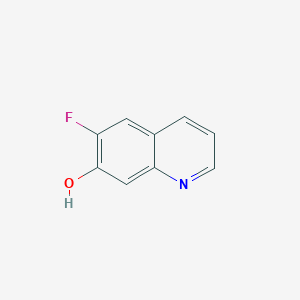
![Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-](/img/structure/B3194545.png)
